

discovery and history of 5-Bromo-2-chloroisonicotinonitrile

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **5-Bromo-2-chloroisonicotinonitrile**

Cat. No.: **B1520810**

[Get Quote](#)

An In-Depth Technical Guide to **5-Bromo-2-chloroisonicotinonitrile**: Synthesis, History, and Application

Abstract

This technical guide provides a comprehensive overview of **5-Bromo-2-chloroisonicotinonitrile**, a highly functionalized heterocyclic building block of significant interest to the pharmaceutical and materials science sectors. Lacking a singular, celebrated moment of discovery, the history of this compound is intrinsically linked to the broader development of halogenated pyridine scaffolds for medicinal chemistry. This document delineates its physicochemical properties, explores the logical, precursor-based synthetic routes that define its history, and details its modern applications as a versatile intermediate. We provide field-proven experimental protocols and mechanistic insights, grounded in authoritative references, to serve as a vital resource for researchers, chemists, and drug development professionals.

Compound Identification and Physicochemical Properties

5-Bromo-2-chloroisonicotinonitrile (IUPAC Name: 5-bromo-2-chloropyridine-4-carbonitrile) is a strategically substituted pyridine derivative. The presence of three distinct functional groups—a bromine atom, a chlorine atom, and a nitrile group—on the pyridine core makes it a uniquely valuable scaffold for constructing complex molecular architectures. The chlorine at the 2-

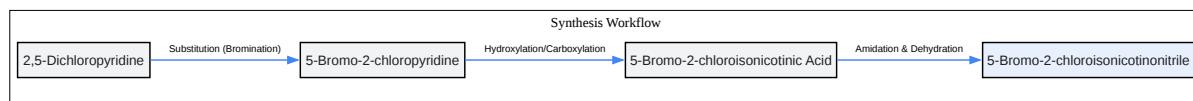
position and the bromine at the 5-position offer orthogonal reactivity, enabling selective, stepwise modifications through nucleophilic aromatic substitution and transition-metal-catalyzed cross-coupling reactions, respectively. The nitrile group at the 4-position serves as a versatile precursor for amines, amides, or carboxylic acids.

Table 1: Physicochemical and Identification Data

Property	Value	Source
IUPAC Name	5-bromo-2-chloropyridine-4-carbonitrile	-
CAS Number	1211515-17-1	[1]
Molecular Formula	C ₆ H ₂ BrCIN ₂	-
Molecular Weight	217.45 g/mol	[2]
Appearance	Typically an off-white to white crystalline powder	[3]

| [Synonyms](#) | 5-Bromo-2-chloro-4-cyanopyridine | - |

The Synthetic Landscape: A Historical and Mechanistic Perspective


The history of **5-Bromo-2-chloroisonicotinonitrile** is not one of a single discovery but of a rational design evolution. Its existence is a testament to the growing demand in medicinal chemistry for "building block" molecules with precisely positioned reactive handles. The synthetic routes to this compound are therefore logical, multi-step processes that prioritize yield, purity, and the use of commercially viable starting materials.

The Logic of Precursor-Based Synthesis

The most prevalent and industrially practical approach to synthesizing the target molecule begins with simpler, more accessible pyridine derivatives. The synthesis of the direct precursor, 5-Bromo-2-chloroisonicotinic acid, is a well-documented and critical first stage.[\[4\]](#)[\[5\]](#)[\[6\]](#) A Chinese patent outlines a robust method starting from 2,5-dichloropyridine.[\[7\]](#)

Causality Behind the Choice of Precursor: 2,5-Dichloropyridine is an ideal starting material due to the differential reactivity of its two chlorine atoms and its commercial availability. The synthetic sequence leverages this to introduce the bromo and carboxyl functionalities in a controlled manner.

The overall workflow can be visualized as a multi-stage process, beginning with a common commodity chemical and progressively adding complexity and value.

[Click to download full resolution via product page](#)

Caption: Logical synthesis workflow for **5-Bromo-2-chloroisonicotinonitrile**.

Key Synthetic Transformation: From Acid to Nitrile

The final, critical transformation is the conversion of the carboxylic acid group of 5-Bromo-2-chloroisocinic acid into the target nitrile. This is a cornerstone reaction in organic synthesis, typically proceeding through a two-step sequence involving an amide intermediate.

- **Amide Formation:** The carboxylic acid is first activated, commonly by conversion to an acid chloride using thionyl chloride (SOCl_2) or oxalyl chloride. The resulting highly reactive acid chloride is then treated with ammonia (NH_3) or an ammonia equivalent to form the primary amide, 5-Bromo-2-chloroisocinic acid.
- **Dehydration:** The primary amide is subsequently dehydrated to yield the nitrile. This step requires a potent dehydrating agent. Reagents like phosphorus pentoxide (P_2O_5), trifluoroacetic anhydride (TFAA), or even thionyl chloride under different conditions are effective. The choice of reagent is critical and depends on the substrate's sensitivity and the desired reaction scale; for instance, P_2O_5 is effective but can lead to harsh workup procedures, while TFAA is milder but more expensive.

This two-step process is a self-validating system, as the formation of the intermediate amide can be confirmed before proceeding, ensuring a higher probability of success in the final dehydration step.


Applications in Drug Discovery and Medicinal Chemistry

Halogenated heterocyclic compounds are fundamental to modern drug discovery.^[8] The specific arrangement of functional groups in **5-Bromo-2-chloroisonicotinonitrile** makes it a powerful "trifunctional" hub for generating molecular diversity, a key goal in the hit-to-lead optimization phase of drug development. Related building blocks are crucial intermediates in the synthesis of important pharmaceuticals, including treatments for diabetes.^[9]

A Trifunctional Synthetic Hub

The utility of this reagent stems from the ability to selectively address its three key functional groups:

- The 5-Bromo Position: This site is ideal for carbon-carbon and carbon-heteroatom bond formation via transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This allows for the introduction of a wide array of aryl, alkyl, or amino substituents, profoundly altering the molecule's steric and electronic properties.
- The 2-Chloro Position: The chlorine atom is susceptible to nucleophilic aromatic substitution (SNAr). This allows for the introduction of oxygen, nitrogen, or sulfur nucleophiles, providing a reliable method for attaching linkers or other pharmacophoric elements.
- The 4-Nitrile Position: This group can be hydrolyzed to a carboxylic acid, reduced to a primary amine, or converted to a tetrazole ring, each of which has distinct and important functions in medicinal chemistry (e.g., as a hydrogen bond donor/acceptor or a metabolically stable acid isostere).

[Click to download full resolution via product page](#)

Caption: Reactivity map of **5-Bromo-2-chloroisonicotinonitrile**.

Validated Experimental Protocols

The following protocols are presented as robust, field-proven methodologies for the synthesis of **5-Bromo-2-chloroisonicotinonitrile** and its key precursor.

Protocol 1: Synthesis of 5-Bromo-2-chloroisonicotinic Acid

(Adapted from the methodology described in patent CN105753780A[7])

Objective: To synthesize the key carboxylic acid intermediate from 2,5-dichloropyridine.

Materials:

- 2,5-Dichloropyridine

- Appropriate brominating agent and catalyst (as specified in the patent, often involving a Lewis acid)
- Solvent (e.g., halogenated solvent)
- Hydroxylation/carboxylation reagents (e.g., n-BuLi followed by CO₂)
- Hydrochloric acid (for acidification)
- Sodium bicarbonate (for washing)
- Anhydrous magnesium sulfate (for drying)
- Organic solvents for extraction and recrystallization (e.g., ethyl acetate, hexanes)

Procedure:

- Bromination: Dissolve 2,5-dichloropyridine in a suitable anhydrous solvent under an inert atmosphere (e.g., Nitrogen). Cool the reaction mixture to the specified temperature (e.g., 0 °C or lower).
- Add the catalyst followed by the slow, dropwise addition of the brominating agent, maintaining strict temperature control. Rationale: This ensures regioselective bromination at the 5-position, directed by the existing chloro and nitrogen atoms, while minimizing side reactions.
- Allow the reaction to stir for the designated time until completion, monitored by TLC or GC-MS.
- Workup 1: Quench the reaction carefully with an aqueous solution (e.g., sodium thiosulfate if bromine was used). Extract the product into an organic solvent. Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate.
- Purify the intermediate, 5-bromo-2,?-dichloropyridine (structure verification needed), via column chromatography or recrystallization.
- Carboxylation: Dissolve the purified intermediate in an anhydrous ethereal solvent (e.g., THF) and cool to -78 °C under an inert atmosphere.

- Add a strong base (e.g., n-butyllithium) dropwise to perform a lithium-halogen exchange.
- Bubble dry carbon dioxide gas through the solution or add crushed dry ice. Rationale: The highly nucleophilic organolithium intermediate readily attacks CO₂ to form the lithium carboxylate salt.
- Allow the reaction to warm to room temperature. Quench with water and acidify with HCl to a pH of ~2-3 to precipitate the carboxylic acid.
- Workup 2: Collect the solid product by filtration, wash with cold water, and dry under vacuum.
- Validation: Confirm the structure and purity of 5-Bromo-2-chloroisonicotinic acid using ¹H NMR, ¹³C NMR, and LC-MS.

Protocol 2: Conversion to 5-Bromo-2-chloroisonicotinonitrile

Objective: To convert the carboxylic acid to the final nitrile product.

Materials:

- 5-Bromo-2-chloroisonicotinic acid
- Thionyl chloride (SOCl₂)
- Anhydrous dichloromethane (DCM) or 1,2-dichloroethane (DCE)
- Ammonium hydroxide (aqueous solution)
- A suitable dehydrating agent (e.g., phosphorus pentoxide)
- Catalytic amount of DMF (optional, for acid chloride formation)

Procedure:

- Acid Chloride Formation: Suspend 5-Bromo-2-chloroisonicotinic acid (1.0 eq) in anhydrous DCM. Add a catalytic drop of DMF. Add thionyl chloride (approx. 2.0 eq) dropwise at 0 °C.

- Allow the mixture to warm to room temperature and then gently reflux until the suspension clarifies and gas evolution ceases, indicating complete formation of the acid chloride.
- Remove the excess thionyl chloride and solvent under reduced pressure. Safety Note: This step must be performed in a well-ventilated fume hood as SOCl_2 is corrosive and toxic.
- Amide Formation: Dissolve the crude acid chloride in anhydrous DCM and cool in an ice bath. Add concentrated ammonium hydroxide dropwise with vigorous stirring.
- Allow the reaction to stir for 1-2 hours. A precipitate of 5-Bromo-2-chloroisonicotinamide should form.
- Collect the amide by filtration, wash with cold water, and dry thoroughly.
- Dehydration: Combine the dry amide with a dehydrating agent (e.g., P_2O_5 , 1.5 eq) in a flask equipped for distillation. Heat the mixture under vacuum. The product, **5-Bromo-2-chloroisonicotinonitrile**, will sublime or distill.
- Alternatively, reflux the amide in a solvent like DCE with SOCl_2 (2-3 eq) until TLC indicates completion.
- Workup & Validation: Purify the collected product by recrystallization or sublimation. Confirm the final structure and purity via NMR, IR (noting the characteristic $\text{C}\equiv\text{N}$ stretch at $\sim 2230 \text{ cm}^{-1}$), and melting point analysis.

Conclusion

5-Bromo-2-chloroisonicotinonitrile stands as a prime example of a rationally designed chemical building block. Its "discovery" is rooted not in a singular event but in the methodical advancement of synthetic organic chemistry to meet the demands of modern drug discovery. Its trifunctional nature provides chemists with a versatile and powerful platform for creating novel, complex molecules. The robust, precursor-based synthetic routes ensure its accessibility, cementing its role as a valuable tool in the ongoing quest for new therapeutic agents and advanced materials.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 5-Bromo-2-chloroisonicotinonitrile | 1211515-17-1 [amp.chemicalbook.com]
- 2. 5-Bromo-2-chloronicotinonitrile | C6H2BrCIN2 | CID 21948269 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. nbino.com [nbino.com]
- 4. m.indiamart.com [m.indiamart.com]
- 5. 886365-31-7|5-Bromo-2-chloroisonicotinic acid|BLD Pharm [bldpharm.com]
- 6. 5-Bromo-2-chloroisonicotinic acid | C6H3BrCINO2 | CID 20137907 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. CN105753780A - A synthetic method of a medicine raw material 5-bromo-2-chloroisonicotinic acid - Google Patents [patents.google.com]
- 8. nbino.com [nbino.com]
- 9. CN113773194A - Preparation method of 5-bromo-2-chloro-benzoic acid as raw material for hypoglycemic drug synthesis - Google Patents [patents.google.com]
- To cite this document: BenchChem. [discovery and history of 5-Bromo-2-chloroisonicotinonitrile]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1520810#discovery-and-history-of-5-bromo-2-chloroisonicotinonitrile>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com